molecular formula C23H15ClF2N2OS B2805706 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 338957-30-5

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No. B2805706
M. Wt: 440.89
InChI Key: RVOLWXXNFWVNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide, also known as CTP-DFA, is a small molecule drug that has been studied for its potential therapeutic applications. It is a novel compound that was first synthesized in the laboratory of Dr. Robert A. Walker at the University of California, San Diego in 2006. CTP-DFA is a member of the thiazol-based family of compounds, which are known for their ability to modulate various biological processes. This compound has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory processes. CTP-DFA has also been studied for its potential to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research on similar compounds has provided insights into their structural characteristics and intermolecular interactions. For instance, studies have detailed the orientation of chlorophenyl and thiazole rings and how molecules are linked via intermolecular interactions forming specific structural chains or arrays. These structural analyses contribute to understanding the chemical behavior and potential reactivity of these compounds (Saravanan et al., 2016), (Boechat et al., 2011).

Synthesis and Antibacterial Activities

Several studies have focused on synthesizing novel derivatives and evaluating their antibacterial activities. The synthetic methodologies often involve the reaction of specific acetamides with other chemical entities, resulting in compounds with moderate to good activity against various gram-positive and gram-negative bacteria. These findings highlight the potential of these compounds in developing new antibacterial agents (Desai et al., 2008), (Mistry et al., 2009).

Anticancer Potential

Research has also been conducted on the synthesis of thiazole and thiadiazole derivatives to evaluate their potential as anticancer agents. These studies involve assessing the cytotoxic activities of the synthesized compounds against various cancer cell lines. Some compounds have exhibited significant anticancer activity, suggesting their role in apoptosis induction and potential application in cancer therapy (Ekrek et al., 2022).

Photochemical and Thermochemical Properties

The photochemical and thermochemical properties of related compounds have been studied, analyzing their potential application in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Such research indicates the versatility of these compounds beyond biological applications, showing their potential in materials science and renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2OS/c24-17-9-5-4-8-16(17)23-28-22(14-6-2-1-3-7-14)20(30-23)13-21(29)27-19-11-10-15(25)12-18(19)26/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLWXXNFWVNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide

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